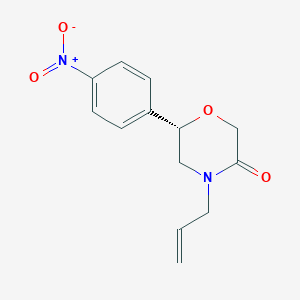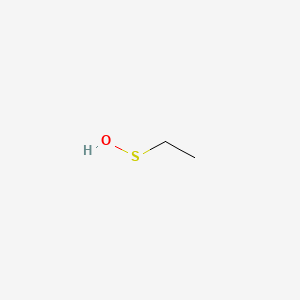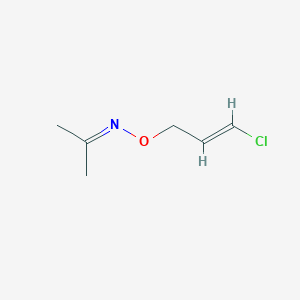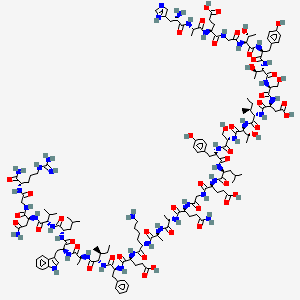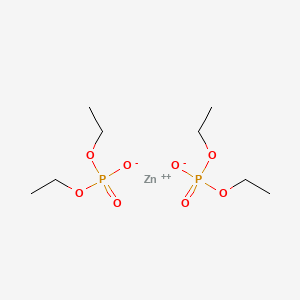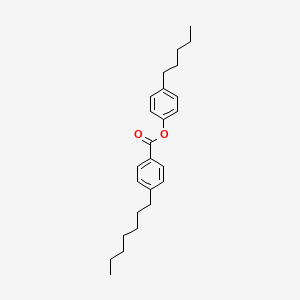
1,3-Benzenediol, 2-methyl-5-pentyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methylolivetol: is an organic compound belonging to the family of phenols It is a derivative of olivetol, characterized by the presence of a methyl group attached to the second carbon of the olivetol structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 2-Methylolivetol can be synthesized through several methods. One common approach involves the methylation of olivetol using methyl iodide in the presence of a base such as potassium carbonate. The reaction typically occurs in an organic solvent like acetone or dimethyl sulfoxide, under reflux conditions .
Industrial Production Methods: Industrial production of 2-Methylolivetol often involves catalytic processes to ensure high yield and purity. One such method includes the catalytic oxidative aromatization of olivetol derivatives. This process uses catalysts like iodine and involves oxidative conditions to achieve the desired product .
Analyse Chemischer Reaktionen
Types of Reactions: 2-Methylolivetol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it into more saturated compounds.
Substitution: Electrophilic substitution reactions can introduce different functional groups into the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents such as halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed under controlled conditions.
Major Products:
Oxidation: Quinones and other oxidized phenolic compounds.
Reduction: Saturated phenolic derivatives.
Substitution: Halogenated or nitrated phenolic compounds.
Wissenschaftliche Forschungsanwendungen
2-Methylolivetol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studies have explored its potential as a precursor in the biosynthesis of cannabinoids.
Medicine: Research is ongoing to investigate its potential therapeutic properties, including anti-inflammatory and antioxidant effects.
Industry: It is used in the production of various fine chemicals and as a building block in organic synthesis
Wirkmechanismus
The mechanism of action of 2-Methylolivetol involves its interaction with various molecular targets. It can act as an antioxidant by scavenging free radicals and preventing oxidative damage. Additionally, its phenolic structure allows it to interact with enzymes and receptors, modulating their activity. The exact pathways and targets are still under investigation, but its effects are believed to be mediated through its ability to donate hydrogen atoms and stabilize reactive species .
Vergleich Mit ähnlichen Verbindungen
Olivetol: The parent compound, lacking the methyl group at the second carbon.
Resorcinol: A dihydroxybenzene similar in structure but with hydroxyl groups at different positions.
Hydroquinone: Another phenolic compound with antioxidant properties.
Uniqueness: 2-Methylolivetol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
56226-07-4 |
|---|---|
Molekularformel |
C12H18O2 |
Molekulargewicht |
194.27 g/mol |
IUPAC-Name |
2-methyl-5-pentylbenzene-1,3-diol |
InChI |
InChI=1S/C12H18O2/c1-3-4-5-6-10-7-11(13)9(2)12(14)8-10/h7-8,13-14H,3-6H2,1-2H3 |
InChI-Schlüssel |
FZOWKKHJBQFDPU-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCC1=CC(=C(C(=C1)O)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


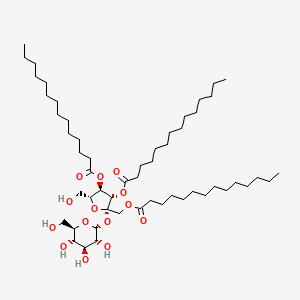

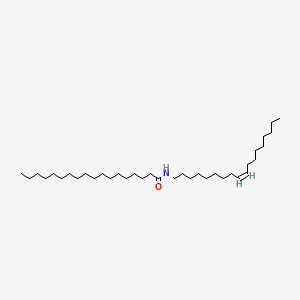
![7-Chloro-2-ethyl-2,3-dihydroimidazo[1,2-f]phenanthridine;hydrobromide](/img/structure/B12642706.png)
